

# (5-(Trifluoromethyl)pyridin-2-yl)methanol

## chemical properties

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### Compound of Interest

Compound Name: (5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B151743

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## Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** (CAS No: 31181-84-7). This compound is a critical building block in medicinal and agricultural chemistry, valued for the unique electronic properties and metabolic stability conferred by its trifluoromethyl-substituted pyridine scaffold.

## Chemical and Physical Properties

**(5-(Trifluoromethyl)pyridin-2-yl)methanol** is a versatile chemical intermediate.<sup>[1][2]</sup> Its physical state can vary from an off-white or light brown solid to a yellow or colorless oil, likely depending on purity.<sup>[3]</sup> It is soluble in common organic solvents but has limited solubility in water.<sup>[2]</sup>

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	<b>31181-84-7</b>	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	177.12 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Off-white solid to light brown/colorless oil	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	160-162 °C	<a href="#">[2]</a>
	215.5 ± 35.0 °C (Predicted)	
pKa	13.16 ± 0.10 (Predicted)	<a href="#">[2]</a>
Density	1.362 ± 0.06 g/cm <sup>3</sup> (Predicted)	

| Storage | Store at 0-8 °C, under inert gas |[\[1\]](#) |

Table 2: Computed Properties

Property	Value	Source(s)
XLogP3	<b>0.9</b>	<a href="#">[4]</a>
Hydrogen Bond Donor Count	1	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	1	<a href="#">[4]</a>
Topological Polar Surface Area	33.1 Å <sup>2</sup>	<a href="#">[4]</a>

| Monoisotopic Mass | 177.04014830 Da |[\[4\]](#) |

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Data

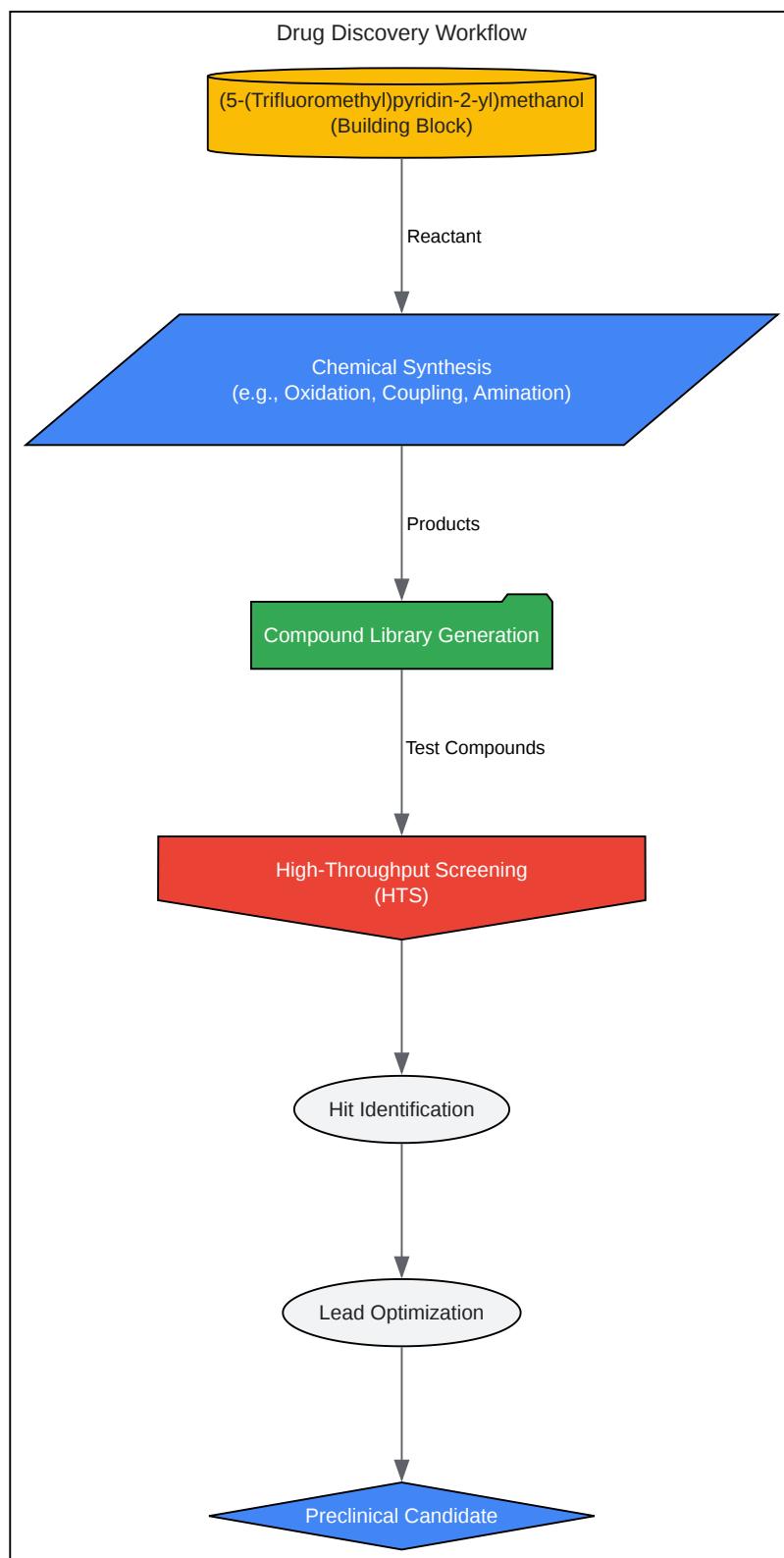
Technique	Data	Source(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H)	[3]

| LC-MS (ESI) | m/z: 178 [M+H]<sup>+</sup> | [3] |

## Reactivity and Applications

The primary alcohol of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** is a key functional group for synthetic transformations. A common reaction is its oxidation to the corresponding aldehyde, 5-(trifluoromethyl)pyridine-2-carbaldehyde, a precursor for imines, further coupling reactions, or reductive aminations. The trifluoromethyl group enhances the metabolic stability and modulates the biological activity of derivative compounds, making this a favored structural motif in drug discovery.[1]

This building block is instrumental in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals like herbicides and fungicides.[1][5] The trifluoromethylpyridine core is found in various biologically active molecules, demonstrating its importance as a pharmacophore.



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Caption: Role of the title compound in a typical drug discovery pipeline.

# Experimental Protocols

The following sections detail common experimental procedures involving **(5-(Trifluoromethyl)pyridin-2-yl)methanol**.

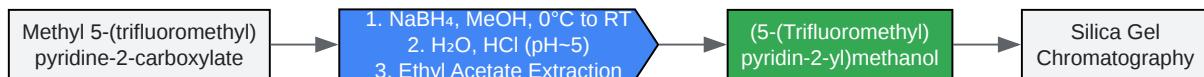
## Synthesis via Reduction

A standard method for synthesizing the title compound is the reduction of its corresponding ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Protocol:

- Reaction Setup: Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
- Addition of Reducing Agent: Add sodium borohydride (NaBH<sub>4</sub>) (2.0 eq) to the cooled solution in one portion.
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up (Quenching & Extraction):
  - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
  - Dilute the residue with water and acidify to a pH of ~5 using 1N hydrochloric acid (HCl).
  - Extract the aqueous layer with ethyl acetate (3x volumes).
- Purification:
  - Combine the organic phases and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
  - Filter the mixture and concentrate the filtrate under reduced pressure.

- Purify the resulting crude product by silica gel column chromatography to yield **(5-(Trifluoromethyl)pyridin-2-yl)methanol** as a colorless oil.[3]



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Caption: Synthetic workflow for the reduction of the parent ester.

## General Protocol for Oxidation to Aldehyde

The primary alcohol can be oxidized to 5-(trifluoromethyl)pyridine-2-carbaldehyde using various methods. A common and mild procedure involves using Dess-Martin periodinane (DMP).

Protocol:

- Reaction Setup: Dissolve **(5-(Trifluoromethyl)pyridin-2-yl)methanol** (1.0 eq) in dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) to the solution portion-wise at room temperature.
- Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up:
  - Upon completion, dilute the reaction mixture with diethyl ether.
  - Pour the mixture into a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) containing sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to quench the excess DMP.
  - Stir vigorously until the layers are clear.
  - Separate the organic layer, and extract the aqueous layer with additional DCM.

- Purification:
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
  - Concentrate the solvent under reduced pressure. The crude aldehyde can be used directly or purified further by silica gel chromatography.

## Analytical Method: Purity Determination by RP-HPLC

The purity of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

### Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
  - Example Gradient: Start with 10% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation:
  - Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
  - Perform serial dilutions to create standards for calibration if quantitative analysis is required.
- Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

## Safety and Handling

**(5-(Trifluoromethyl)pyridin-2-yl)methanol** is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.<sup>[4]</sup> It causes skin and serious eye irritation.<sup>[4]</sup>

Table 4: GHS Hazard Information

Hazard Code	Description
H302	<b>Harmful if swallowed</b>
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

### Handling Precautions:

- Use only in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

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